

Spectroscopic Data of 2-Phenylpropanamide: A Technical Guide

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Compound of Interest		
Compound Name:	2-Phenylpropanamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenylpropanamide**, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain them. This information is crucial for the identification, characterization, and quality control of **2-phenylpropanamide** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-phenylpropanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Phenylpropanamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30–7.20	multiplet	5H	Aromatic protons (C ₆ H ₅)
3.52	quartet	1H	Methine proton (-CH)
1.44	doublet	3Н	Methyl protons (-CH₃)



Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-Phenylpropanamide**

Chemical Shift (δ) ppm	Assignment
~175	Carbonyl carbon (C=O)
~140	Aromatic quaternary carbon
~129	Aromatic CH carbons
~127	Aromatic CH carbons
~126	Aromatic CH carbons
~47	Methine carbon (-CH)
~18	Methyl carbon (-CH₃)

Note: The ¹³C NMR data is based on typical chemical shift ranges for the functional groups present in the molecule. Specific experimental data was not available in the searched resources.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 2-Phenylpropanamide



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H stretch (Amide)
~3180	Strong, Broad	N-H stretch (Amide)
~3060	Medium	Aromatic C-H stretch
~2970	Medium	Aliphatic C-H stretch
~1650	Strong	C=O stretch (Amide I)
~1600, 1495, 1450	Medium to Weak	Aromatic C=C stretches
~1420	Medium	N-H bend (Amide II)
~700, 750	Strong	Aromatic C-H out-of-plane bend

Note: The IR data is based on typical absorption frequencies for the functional groups in **2-phenylpropanamide**.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Phenylpropanamide

m/z	Relative Intensity	Assignment
149	[M]+	Molecular Ion
105	High	[C ₆ H ₅ CO] ⁺
91	High	[C ₇ H ₇]+ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺
44	High	[CONH ₂]+

Ionization Mode: Electron Ionization (EI)

Experimental Protocols



Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis of **2-Phenylpropanamide**

- Sample Preparation: A sample of **2-phenylpropanamide** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
- 1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans are accumulated to improve the signal-to-noise ratio.
- 13C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.



Infrared (IR) Spectroscopy

FT-IR Analysis of 2-Phenylpropanamide using the KBr Pellet Method

- Sample Preparation:
 - Approximately 1-2 mg of 2-phenylpropanamide is finely ground in an agate mortar and pestle.
 - About 100-200 mg of dry potassium bromide (KBr) powder is added to the ground sample.
 - The mixture is thoroughly ground and mixed to ensure homogeneity.
 - The powdered mixture is transferred to a pellet press, and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The sample spectrum is recorded over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

GC-MS Analysis of **2-Phenylpropanamide**

 Sample Preparation: A dilute solution of 2-phenylpropanamide is prepared by dissolving a small amount of the solid in a volatile organic solvent such as dichloromethane or ethyl acetate.



- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.
- · Gas Chromatography (GC) Parameters:
 - Injection Port Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: An initial temperature of 50-100 °C is held for a few minutes,
 followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
- Mass Spectrometry (MS) Parameters:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1-2 scans/second.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of 2phenylpropanamide. The mass spectrum corresponding to this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-phenylpropanamide**.

Caption: Workflow for Spectroscopic Analysis.

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